N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea
Description
Chemical Structure and Properties
N-[4-(2-Thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea (CAS: 439121-22-9) is a urea derivative featuring a pyrimidine ring substituted with a thienyl group at the 4-position and a urea linkage connecting to a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₆H₁₁F₃N₄OS, with a molecular weight of 364.35 g/mol . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the pyrimidinyl-thienyl moiety may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-(4-thiophen-2-ylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS/c17-16(18,19)10-3-1-4-11(9-10)21-15(24)23-14-20-7-6-12(22-14)13-5-2-8-25-13/h1-9H,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSQSFNMMHMGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-thienyl)-2-pyrimidinyl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and phenyl intermediates, followed by their coupling through a urea formation reaction. Key steps include:
Synthesis of 4-(2-thienyl)-2-pyrimidinyl intermediate: This can be achieved by reacting 2-thiophenecarboxaldehyde with appropriate pyrimidine precursors under controlled conditions.
Synthesis of 3-(trifluoromethyl)phenyl isocyanate: This intermediate is prepared by reacting 3-(trifluoromethyl)aniline with phosgene or a phosgene substitute.
Coupling Reaction: The final step involves reacting the pyrimidine intermediate with the phenyl isocyanate in the presence of a base such as triethylamine to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2-thienyl)-2-pyrimidinyl]-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the urea linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially the trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted ureas.
Scientific Research Applications
Anticancer Applications
N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea has been investigated for its potential as an anticancer agent. The urea moiety in this compound is known for its ability to interact with various biological targets, particularly kinases involved in cancer progression.
Case Study: Kinase Inhibition
A study highlighted the effectiveness of urea derivatives in inhibiting specific kinases associated with cancer cell proliferation. The compound demonstrated significant inhibitory activity against certain cancer cell lines, indicating its potential as a lead compound for further development in oncology .
Antiviral Activity
Research has also focused on the antiviral properties of this compound. Its structural features allow it to interact with viral proteins, potentially disrupting their function.
Data Table: Antiviral Activity Comparison
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial strains. Its unique structure may enhance its efficacy compared to traditional antibiotics.
Case Study: Antimicrobial Screening
In a high-throughput screening assay, this compound was evaluated for its antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated moderate antimicrobial activity, suggesting further exploration in this area could be beneficial .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the thiophene and pyrimidine rings can significantly influence its biological activity.
Data Table: SAR Insights
| Modification | Biological Activity | Observations |
|---|---|---|
| Trifluoromethyl group | Enhanced potency against kinases | Increased lipophilicity |
| Thiophene substitution | Improved antiviral activity | Structural stability |
Mechanism of Action
The mechanism of action of N-[4-(2-thienyl)-2-pyrimidinyl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For instance, it may inhibit kinase enzymes by occupying the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Structural and Functional Analogues
Urea Derivatives with Trifluoromethylphenyl Groups
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)
- Structure : Lacks the pyrimidinyl-thienyl group; instead, it has dimethyl substituents on the urea nitrogen.
- Molecular Weight : 232.2 g/mol .
- Activity : A commercial herbicide targeting photosystem II . The absence of the pyrimidinyl-thienyl group reduces hydrogen-bonding capacity compared to the target compound, likely altering target specificity.
Compound 11e (1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) Structure: Incorporates a thiazole-piperazine-hydrazinyl side chain. Molecular Weight: 534.1 g/mol .
Pyrimidinyl-Containing Ureas
N'-(4-((2-Chloro-4-pyrimidinyl)oxy)-3-(trifluoromethyl)phenyl)-N,N-dimethylurea
- Structure : Chloropyrimidinyloxy group linked to a trifluoromethylphenyl-urea.
- Activity : Herbicidal action via inhibition of acetolactate synthase (ALS) . The chloro substituent enhances reactivity and target binding compared to the target compound’s thienyl group .
N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea (CM4306) Structure: Pyridyloxy-carbamoyl group instead of thienyl-pyrimidinyl. Melting Point: 207–209°C, indicating high crystallinity . Pharmacokinetics: Deuterated analogs (e.g., CM4307) show improved metabolic stability, highlighting the impact of minor structural modifications .
Data Table: Key Comparative Metrics
Key Findings from Research
Role of Trifluoromethyl Group :
- The -CF₃ group enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) and improves metabolic stability by resisting oxidative degradation .
- In PET radioligands, -CF₃ groups improve target selectivity and lipophilicity, as seen in trifluoromethylphenyl guanidine derivatives .
Impact of Heterocyclic Moieties :
- Thienyl-pyrimidinyl groups (target compound) may enhance π-π stacking and hydrogen bonding compared to simpler pyridyl or phenyl analogs (e.g., CM4306) .
- Chloro substituents (e.g., in herbicidal analogs) increase electrophilicity, improving target enzyme inhibition .
Pharmacokinetic Considerations: Deuterated analogs of urea derivatives (e.g., CM4307) demonstrate prolonged half-lives, suggesting that even minor modifications (e.g., isotope substitution) can optimize drug profiles .
Biological Activity
N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a thienyl group and a phenyl ring substituted with a trifluoromethyl group, linked through a urea bond. Its molecular formula is . The distinct arrangement of these functional groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor by occupying active sites or allosteric sites on these targets, influencing various signaling pathways.
- Kinase Inhibition : The compound has shown potential in inhibiting kinase enzymes by binding to the ATP-binding site, which can disrupt cell signaling involved in proliferation and survival .
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, potentially through interference with bacterial cell wall synthesis or metabolic pathways .
Antitumor Activity
Research indicates that derivatives of urea compounds, including this compound, possess significant antitumor activity. For instance, related compounds have demonstrated GI50 (Growth Inhibition 50) values indicating effective inhibition against various cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian Cancer) | 25.9 |
| PC-3 (Prostate Cancer) | 28.7 |
| MDA-MB-435 (Breast Cancer) | 15.9 |
These findings suggest that the compound may have broad-spectrum antitumor effects and could be a candidate for further development in cancer therapy .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has been investigated for anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα in vitro, indicating potential applications in treating inflammatory diseases .
Case Studies
- In vitro Studies : A study conducted on various cell lines demonstrated that the compound significantly reduced cell viability in cancer cells while sparing normal cells, suggesting a selective toxicity profile .
- Animal Models : In vivo experiments using mouse models showed that administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
